N,3-dimethyl-4-[4-(trifluoromethylsulfonyl)phenoxy]benzamide
Description
N,3-dimethyl-4-[4-(trifluoromethylsulfonyl)phenoxy]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a trifluoromethylsulfonyl group, which plays a crucial role in its chemical properties and reactivity .
Properties
IUPAC Name |
N,3-dimethyl-4-[4-(trifluoromethylsulfonyl)phenoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-10-9-11(15(21)20-2)3-8-14(10)24-12-4-6-13(7-5-12)25(22,23)16(17,18)19/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVXQGQJRYMDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)OC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-4-[4-(trifluoromethylsulfonyl)phenoxy]benzamide typically involves the reaction of 4-(trifluoromethylsulfonyl)phenol with N,3-dimethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for its applications.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-4-[4-(trifluoromethylsulfonyl)phenoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to other functional groups, such as trifluoromethyl.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce trifluoromethyl-substituted compounds .
Scientific Research Applications
N,3-dimethyl-4-[4-(trifluoromethylsulfonyl)phenoxy]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, such as cancer and inflammatory conditions.
Industry: The compound is used in the development of materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N,3-dimethyl-4-[4-(trifluoromethylsulfonyl)phenoxy]benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl group plays a key role in these interactions, enhancing the compound’s binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: This compound shares the trifluoromethyl group but differs in its overall structure and applications.
3,N-Dimethyl-4-(4-trifluoromethanesulfonyl-phenoxy)-benzamide:
Uniqueness
N,3-dimethyl-4-[4-(trifluoromethylsulfonyl)phenoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethylsulfonyl group, in particular, enhances its stability and potential for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
